Prodrug-Driven Potency: 6-O-Demethylgalanthamine (Active Metabolite) Exhibits 10- to 20-Fold Greater AChE Inhibition Potency than Parent Galantamine
P11149 itself is a prodrug with limited intrinsic AChE inhibitory activity. Its therapeutic differentiation is driven by rapid in vivo conversion to 6-O-demethylgalanthamine (sanguinine). In vitro assays directly comparing this active metabolite to the clinical standard galantamine (GAL) demonstrate a profound potency advantage. 6-O-demethylgalanthamine was found to be 10- to 20-fold more potent than GAL as an inhibitor of AChE [1]. This demonstrates that P11149's mechanism is not simply delivering galantamine, but a superior inhibitor.
| Evidence Dimension | In Vitro AChE Inhibition Potency |
|---|---|
| Target Compound Data | Active metabolite (6-O-demethylgalanthamine) is 10- to 20-fold more potent than GAL |
| Comparator Or Baseline | Galanthamine hydrobromide (GAL) |
| Quantified Difference | 10- to 20-fold greater potency |
| Conditions | In vitro biochemical assay for acetylcholinesterase (AChE) inhibition |
Why This Matters
This 10-20x potency advantage of the active metabolite provides a direct quantitative justification for selecting P11149 over galantamine in research models requiring potent central cholinergic activation, as lower doses may achieve comparable or superior target engagement.
- [1] Bores, G. M., Huger, F. P., Petko, W., Mutlib, A. E., Camacho, F., Rush, D. K., Selk, D. E., Wolf, V., Kosley, R. W., Jr., Davis, L., & Vargas, H. M. (1996). Pharmacological evaluation of novel Alzheimer's disease therapeutics: acetylcholinesterase inhibitors related to galanthamine. The Journal of Pharmacology and Experimental Therapeutics, 277(2), 728–738. View Source
